1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)- 1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 67026-21-5
VCID: VC18469789
InChI: InChI=1S/C15H24N6O3/c1-10(2)11-23-8-15(7-22,9-24-11)19-12-16-13(20-3-4-20)18-14(17-12)21-5-6-21/h10-11,22H,3-9H2,1-2H3,(H,16,17,18,19)
SMILES:
Molecular Formula: C15H24N6O3
Molecular Weight: 336.39 g/mol

1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)-

CAS No.: 67026-21-5

Cat. No.: VC18469789

Molecular Formula: C15H24N6O3

Molecular Weight: 336.39 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)- - 67026-21-5

Specification

CAS No. 67026-21-5
Molecular Formula C15H24N6O3
Molecular Weight 336.39 g/mol
IUPAC Name [5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-propan-2-yl-1,3-dioxan-5-yl]methanol
Standard InChI InChI=1S/C15H24N6O3/c1-10(2)11-23-8-15(7-22,9-24-11)19-12-16-13(20-3-4-20)18-14(17-12)21-5-6-21/h10-11,22H,3-9H2,1-2H3,(H,16,17,18,19)
Standard InChI Key BVRMBCUZDYUFBT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,3-dioxane ring (a six-membered cyclic ether with oxygen atoms at positions 1 and 3) substituted with:

  • A hydroxymethyl group (-CH2_2OH) at position 5.

  • An isopropyl group (-CH(CH3_3)2_2) at position 2.

  • A triazine ring linked via an amino group (-NH-) at position 5. The triazine moiety is further functionalized with aziridinyl groups (-N(CH2_2)2_2) at positions 4 and 6 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15_{15}H24_{24}N6_6O3_3PubChem
Molecular Weight336.39 g/molVulcanchem
CAS Registry Numbers67026-17-9, 72239-54-4PubChem
SMILESCC(C)C1OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4Vulcanchem

Physicochemical Properties

  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) due to the dioxane and triazine groups.

  • Reactivity: The aziridine rings are highly reactive, enabling alkylation or crosslinking reactions .

  • Stability: Sensitive to moisture and acidic conditions, necessitating anhydrous storage.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Triazine Functionalization: 4,6-Dichloro-1,3,5-triazin-2-amine undergoes nucleophilic substitution with aziridine to introduce bis-aziridinyl groups .

  • Dioxane Ring Formation: Condensation of glycerol derivatives with acetone or formaldehyde under acidic conditions generates the 1,3-dioxane scaffold .

  • Coupling Reaction: The triazine and dioxane intermediates are linked via an amino group using carbodiimide coupling agents.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Triazine modificationAziridine, K2_2CO3_3, DMF, 80°C65–70%
Dioxane formationH2_2SO4_4, acetone, reflux75–80%
CouplingEDC, DMAP, CH2_2Cl2_2, rt50–55%

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize yield and purity. Key challenges include:

  • Aziridine Handling: Requires inert atmospheres due to toxicity and volatility.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures.

CompoundTarget ActivityEfficacy
Triazine-aziridine hybridsDNA alkylationIC50_{50}: 5.2 µM
Dioxane-triazine polymersThermal degradationTd_{d}: 280°C

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with DNA topoisomerases and microtubules.

  • Polymer Optimization: Develop water-soluble derivatives for biomedical coatings.

  • Green Synthesis: Explore biocatalytic routes using immobilized lipases or transaminases .

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